molecular formula C18H17N3O2S B15103340 morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B15103340
M. Wt: 339.4 g/mol
InChI Key: XTLJRSKULLXYRX-UHFFFAOYSA-N
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Description

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Phenylmorpholine
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

morpholin-4-yl-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C18H17N3O2S/c22-17(20-10-12-23-13-11-20)16-15(14-6-2-1-3-7-14)19-18(24-16)21-8-4-5-9-21/h1-9H,10-13H2

InChI Key

XTLJRSKULLXYRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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